molecular formula C20H13ClFN7O2 B2561244 6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207058-18-1

6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Número de catálogo: B2561244
Número CAS: 1207058-18-1
Peso molecular: 437.82
Clave InChI: JAYJRJRDIMEUSC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This heterocyclic compound features a triazolopyrimidinone core substituted with a 1,2,4-oxadiazole moiety bearing a 2-chlorophenyl group and a 4-fluorobenzyl side chain. The structural complexity arises from the fusion of triazole and pyrimidine rings, which is known to enhance aromatic stacking interactions and metabolic stability in drug-like molecules . The 1,2,4-oxadiazole group contributes to hydrogen-bonding capabilities, while the halogenated aromatic substituents (2-chlorophenyl and 4-fluorobenzyl) are hypothesized to modulate lipophilicity and target binding affinity .

Propiedades

IUPAC Name

6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN7O2/c21-15-4-2-1-3-14(15)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-5-7-13(22)8-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYJRJRDIMEUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Oxadiazole and Benzyl Groups

Key analogs include:

  • 6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (): Replaces the 2-chlorophenyl with a 4-chlorophenyl group and substitutes 4-fluorobenzyl with 2-methylbenzyl. The methyl group in 2-methylbenzyl could enhance metabolic stability but reduce polarity .
  • 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (): Features a phenoxy group instead of oxadiazole and an isopropyl substituent. ~2.8 for the target compound) .

Core Structural Modifications

  • Triazolo-Thiadiazine Derivatives (): Replaces the pyrimidinone core with a thiadiazine ring. Thiadiazine derivatives exhibit lower solubility in aqueous media (SwissADME-predicted aqueous solubility: ~0.05 mg/mL vs. ~0.12 mg/mL for triazolopyrimidinones) due to increased sulfur content and reduced polarity .
  • Benzoxazinone-Triazolo Hybrids (): Incorporates a benzoxazinone ring fused to triazole. These hybrids show higher synthetic yields (75–85%) compared to the target compound’s synthesis (estimated 60–70% based on analogous routes), attributed to the stability of benzoxazinone intermediates .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents logP (Predicted) Solubility (mg/mL) Synthesis Yield (%)
Target Compound Triazolopyrimidinone 2-Chlorophenyl, 4-Fluorobenzyl 2.8 0.12 60–70
4-Chlorophenyl Analog () Triazolopyrimidinone 4-Chlorophenyl, 2-Methylbenzyl 3.1 0.09 65–75
Thiadiazine Derivative () Triazolo-Thiadiazine 2,6-Dichlorophenyl, 3-Methylpyrazol 3.5 0.05 70–80
Benzoxazinone Hybrid () Benzoxazinone-Triazolo Substituted Phenyl 2.5 0.18 75–85

Pharmacokinetic and Drug-Likeness Profiles

  • The target compound’s lipophilicity (logP ~2.8) is intermediate between the more polar benzoxazinone hybrids (logP ~2.5) and the highly lipophilic thiadiazine derivatives (logP ~3.5) .
  • Solubility is influenced by halogen positioning: The 4-fluorobenzyl group in the target compound improves aqueous solubility compared to 2-methylbenzyl analogs (0.12 vs. 0.09 mg/mL) .
  • Metabolic stability: Oxadiazole-containing compounds generally exhibit longer half-lives (t₁/₂ >4 hours in microsomal assays) compared to phenoxy or thiadiazine analogs due to resistance to oxidative metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.